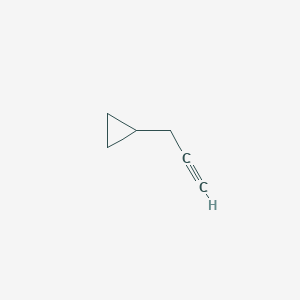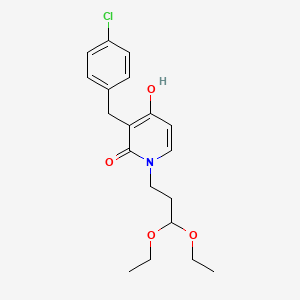
3-(4-chlorobenzyl)-1-(3,3-diethoxypropyl)-4-hydroxy-2(1H)-pyridinone
説明
3-(4-chlorobenzyl)-1-(3,3-diethoxypropyl)-4-hydroxy-2(1H)-pyridinone, also known as 4-chlorobenzyl-3-diethoxypropyl-4-hydroxy-2-pyridinone, is an organic compound that is used in a variety of scientific research applications. This compound is used in laboratory experiments to study its biochemical and physiological effects and to explore its potential uses in the future.
科学的研究の応用
Synthetic Pathways and Chemical Reactions
Functionalized Pyridines Synthesis : Research outlines the synthesis of functionalized 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone, showcasing diverse chemical reactions leading to novel pyridine derivatives. These processes involve reactions with benzylidenemalononitriles, α-cyanoacrylic esters, and various other reagents, resulting in compounds with potential applications in medicinal chemistry and materials science (Mekheimer, Mohamed, & Sadek, 1997).
Chelating Agents Development : Another study focuses on the synthesis and characterization of lipophilic coordination compounds, including aluminum, gallium, and indium complexes of 1-aryl-3-hydroxy-2-methyl-4-pyridinones. These complexes were evaluated for their potential in therapeutic applications and as agents in biochemistry and environmental remediation (Zhang, Rettig, & Orvig, 1991).
Novel Syntheses Techniques : Research into novel and efficient synthesis methods for pyridinone derivatives highlights the development of environmentally friendly, high-yield reactions. These methods are significant for producing compounds with a variety of physiological activities, emphasizing the role of pyridinones in drug development and other scientific applications (Shi et al., 2008).
Potential Applications
Antimicrobial Agents : The synthesis of novel Iron(III) chelators based on a triaza macrocycle backbone and 1-hydroxy-2(H)-pyridin-2-one coordinating groups, evaluated as antimicrobial agents, showcases the potential of pyridinone derivatives in combating pathogenic bacteria. This research indicates the role of chelating agents in developing new therapies for infections (Workman, Hunter, Dover, & Tétard, 2016).
Metal Ion Complexation : Studies on the complexation of molybdenum(VI) with bis(3‐hydroxy‐4‐pyridinone)amino acid derivatives provide insights into the coordination chemistry of pyridinones. These findings have implications for understanding the behavior of metal ions in biological systems and developing metal ion-based therapies (Santos et al., 2007).
特性
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-(3,3-diethoxypropyl)-4-hydroxypyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO4/c1-3-24-18(25-4-2)10-12-21-11-9-17(22)16(19(21)23)13-14-5-7-15(20)8-6-14/h5-9,11,18,22H,3-4,10,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOATTMHUJNJDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCN1C=CC(=C(C1=O)CC2=CC=C(C=C2)Cl)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorobenzyl)-1-(3,3-diethoxypropyl)-4-hydroxy-2(1H)-pyridinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



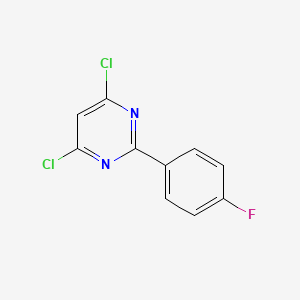

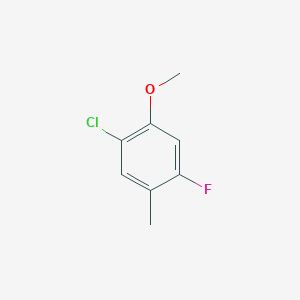
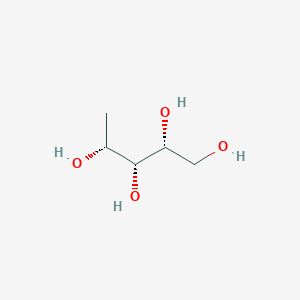
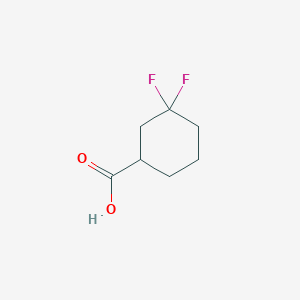

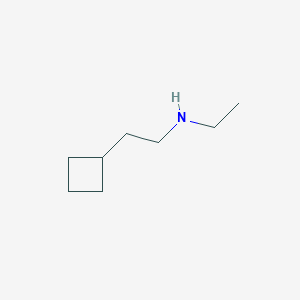


![Tert-butyl ((3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate](/img/structure/B1465178.png)
![[4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester](/img/structure/B1465179.png)

